Isooctyl acrylate
Overview
Description
Synthesis Analysis
Isooctyl acrylate can be synthesized through esterification reactions involving acrylic acid and isooctyl alcohol under catalytic conditions. The synthesis process is crucial for ensuring the purity and performance of the final product. For example, the dimerization of acrylates, including isooctyl acrylate, can be catalyzed by transition metal compounds in combination with isocyanides, offering a pathway for complex catalyst synthesis (Saegusa et al., 1970).
Molecular Structure Analysis
The molecular structure of isooctyl acrylate is characterized by its long aliphatic chain, which contributes to its low glass transition temperature and flexibility. The acrylate group provides reactivity, allowing it to copolymerize with various monomers. Studies on copolymers, such as those involving methyl methacrylate and isooctyl acrylate, reveal insights into their phase morphology and rheological properties, highlighting the influence of molecular structure on material characteristics (Tong et al., 2000).
Chemical Reactions and Properties
Isooctyl acrylate participates in various polymerization reactions, including free radical and controlled polymerization, leading to polymers and copolymers with diverse properties. For instance, it can undergo radical polymerization in combination with isocyanates to form hydantoins, showcasing its versatility in chemical reactions (Miura et al., 2011).
Physical Properties Analysis
The physical properties of isooctyl acrylate, such as its viscosity, boiling point, and solubility, are essential for its application in the polymer industry. Its low glass transition temperature and high flexibility make it suitable for use in soft and flexible polymers. The rheological properties of its copolymers, such as those with methyl methacrylate, are significant for their application as thermoplastic elastomers (Tong et al., 2000).
Scientific Research Applications
Synthesis and Polymerization of Monoterpene-based (Meth)acrylates
- Scientific Field : Green Chemistry
- Summary of Application : Isooctyl acrylate is used in the synthesis and polymerization of monoterpene-based (meth)acrylates . These monoterpenes are secondary plant metabolites that have received increasing attention as promising starting materials for the synthesis of (meth)acrylate monomers .
- Methods of Application : Various synthetic routes and techniques are used, highlighting the adaptability of monoterpenes as starting materials . The diverse material properties, due to the diverse chemical structures, are examined in the context of different polymerization methods .
- Results or Outcomes : The potential for tailoring polymer properties through the selection of appropriate monomers and polymerization techniques is demonstrated . The wide range of applications for such polymers, including their use in adhesives, coatings, biomedical materials and beyond, is highlighted .
Acrylates in Advanced Applications
- Scientific Field : Material Science
- Summary of Application : Acrylates, including Isooctyl acrylate, possess diverse characteristic properties ranging from super-absorbency, transparency, flexibility, toughness, and hardness . These materials are used in various applications such as diapers, cosmetics, orthopedics, paints and coatings, adhesives, textiles, and many biomedical applications such as contact lenses and bone cements .
- Methods of Application : Acrylates are made from acrylate monomer, which usually comprises of esters which contains vinyl groups . These are two carbon atoms that are double-bonded to each other, and directly attached to the carbonyl carbon of the ester group .
- Results or Outcomes : Acrylates are important class of polymers that are rubbery, soft and tough . They are well-known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance .
Use as Oil Absorbents
- Scientific Field : Environmental Science
- Summary of Application : Isooctyl acrylate may be used to prepare linear copolymers with cinnamoyloxyethyl methacrylate (CEMA) for applications as oil absorbents .
- Methods of Application : The method involves the preparation of linear copolymers with cinnamoyloxyethyl methacrylate (CEMA) .
- Results or Outcomes : The resulting copolymers can be used as oil absorbents .
Use in Coating Systems
- Scientific Field : Industrial Chemistry
- Summary of Application : Isooctyl acrylate is used in the synthesis of monoterpene-based (meth)acrylates, which find application in coating systems .
- Methods of Application : The synthesis involves various routes and techniques, highlighting the adaptability of monoterpenes as starting materials .
- Results or Outcomes : The resulting polymers have a wide range of applications, including their use in adhesives, coatings, and beyond .
Use in Biomedical Materials
- Scientific Field : Biomedical Engineering
- Summary of Application : Acrylates, including Isooctyl acrylate, are used in many biomedical applications such as contact lenses and bone cements .
- Methods of Application : Acrylates are made from acrylate monomer, which usually comprises of esters which contains vinyl groups .
- Results or Outcomes : Acrylates are important class of polymers that are rubbery, soft and tough . They are well-known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance .
Use in Diapers
- Scientific Field : Material Science
- Summary of Application : Acrylates, including Isooctyl acrylate, are used in diapers due to their super-absorbency .
- Methods of Application : Acrylates are made from acrylate monomer, which usually comprises of esters which contains vinyl groups .
- Results or Outcomes : Acrylates are important class of polymers that are rubbery, soft and tough . They are well-known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance .
Use in Adhesives
- Scientific Field : Industrial Chemistry
- Summary of Application : Isooctyl acrylate is used in the synthesis of monoterpene-based (meth)acrylates, which find application in adhesives .
- Methods of Application : The synthesis involves various routes and techniques, highlighting the adaptability of monoterpenes as starting materials .
- Results or Outcomes : The resulting polymers have a wide range of applications, including their use in adhesives .
Use in Cosmetics
- Scientific Field : Cosmetic Science
- Summary of Application : Acrylates, including Isooctyl acrylate, are used in cosmetics due to their diverse characteristic properties .
- Methods of Application : Acrylates are made from acrylate monomer, which usually comprises of esters which contains vinyl groups .
- Results or Outcomes : Acrylates are important class of polymers that are rubbery, soft and tough . They are well-known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance .
Use in Textiles
- Scientific Field : Textile Engineering
- Summary of Application : Acrylates, including Isooctyl acrylate, are used in textiles due to their diverse characteristic properties .
- Methods of Application : Acrylates are made from acrylate monomer, which usually comprises of esters which contains vinyl groups .
- Results or Outcomes : Acrylates are important class of polymers that are rubbery, soft and tough . They are well-known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance .
properties
IUPAC Name |
6-methylheptyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-4-11(12)13-9-7-5-6-8-10(2)3/h4,10H,1,5-9H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPPIEDUBFUSEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Record name | ISOOCTYL ACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274047 | |
Record name | 6-Methylheptyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [CHEMINFO], COLOURLESS LIQUID. | |
Record name | 2-Propenoic acid, isooctyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isooctyl acrylate | |
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URL | https://haz-map.com/Agents/7846 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | ISOOCTYL ACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
196.8 °C | |
Record name | ISOOCTYL ACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
91 °C, 91 °C c.c. | |
Record name | Isooctyl acrylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7846 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | ISOOCTYL ACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 23 °C: 0.001 (very poor) | |
Record name | ISOOCTYL ACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01 | |
Record name | ISOOCTYL ACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 6.4 | |
Record name | ISOOCTYL ACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.15 [mmHg], Vapor pressure, Pa at 25 °C: 133.3 | |
Record name | Isooctyl acrylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7846 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ISOOCTYL ACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Isooctyl acrylate | |
CAS RN |
29590-42-9, 54774-91-3 | |
Record name | Isooctyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029590429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, isooctyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Methylheptyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isooctyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.174 | |
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Record name | ISOOCTYL ACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU1V16S82F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | ISOOCTYL ACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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